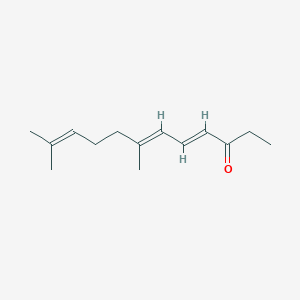

7,11-Dimethyldodeca-4,6,10-trien-3-one

Description

Structure

3D Structure

Properties

CAS No. |

26651-96-7 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

7,11-dimethyldodeca-4,6,10-trien-3-one |

InChI |

InChI=1S/C14H22O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h7-8,10-11H,5-6,9H2,1-4H3 |

InChI Key |

SPHLZZZXIWUZNM-UHFFFAOYSA-N |

SMILES |

CCC(=O)C=CC=C(C)CCC=C(C)C |

Isomeric SMILES |

CCC(=O)/C=C/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCC(=O)C=CC=C(C)CCC=C(C)C |

Other CAS No. |

26651-96-7 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

7,11-Dimethyl-4,6,10-dodecatrien-3-one; 7,11-Dimethyl-4,6,10-dodecatrien-3-one; Methylpseudoionone; n-methylpseudoionone; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7,11 Dimethyldodeca 4,6,10 Trien 3 One

Established Synthetic Pathways for the Dodecatrienone Core

The synthesis of the 7,11-Dimethyldodeca-4,6,10-trien-3-one core is a well-documented process, primarily involving the condensation of key precursors followed by acid-catalyzed cyclization to form various ionone (B8125255) isomers. This process is fundamental in the industrial production of fragrances and as a precursor for vitamin A synthesis. wikipedia.orgbris.ac.uk

Cyclization Reactions in the Formation of this compound and its Isomers

The pivotal transformation of this compound (pseudoionone) is its cyclization in an acidic environment. nih.gov This reaction does not form the dodecatrienone itself but rather converts it into a mixture of cyclic isomers known as ionones. The primary products of this intramolecular cyclization are α-ionone, β-ionone, and γ-ionone, which differ in the position of the double bond within the newly formed six-membered ring. nih.gov

The reaction mechanism initiates with the protonation of the carbonyl group, which facilitates the cyclization cascade. polimi.it It has been observed that α-ionone is often the initial kinetic product, which can then isomerize to the thermodynamically more stable β-ionone under the influence of the acidic catalyst and increased temperatures. nih.gov

Regiospecific Synthesis Strategies Towards Specific Isomers

The ratio of the resulting ionone isomers is highly dependent on the reaction conditions, particularly the choice and concentration of the acid catalyst. nih.gov This dependency allows for targeted synthesis of specific isomers.

β-Ionone: Strong acids, such as concentrated sulfuric acid, favor the formation of β-ionone. polimi.it

α-Ionone: Weaker acids, like 85% phosphoric acid, are used to produce α-ionone as the primary product. bris.ac.uknih.gov Boron trifluoride (BF3) has also been reported as a suitable catalyst for maximizing α-ionone yield. bris.ac.uk

Mixtures: Diluted sulfuric acid (around 5%) typically yields a mixture of α- and β-ionones. nih.gov

The strategic selection of the catalyst and control of reaction parameters like temperature are crucial for directing the cyclization towards the desired isomeric product. For instance, while phosphoric acid favors α-ionone, it is not effective at inducing the subsequent isomerization to β-ionone, even at elevated temperatures. nih.gov

| Acid Catalyst | Concentration | Primary Isomer(s) Formed | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated | β-Ionone | polimi.it |

| Sulfuric Acid (H₂SO₄) | ~5% | Mixture of α- and β-Ionone | nih.gov |

| Phosphoric Acid (H₃PO₄) | ~85% | α-Ionone | bris.ac.uknih.gov |

| Boron Trifluoride (BF₃) | N/A | α-Ionone | bris.ac.uk |

Utilization of Key Precursors in Dodecatrienone Synthesis (e.g., Citral (B94496), Ionone Derivatives)

The most common and industrially significant synthesis of this compound involves a two-step process starting from readily available precursors. bris.ac.uk The first step is the synthesis of pseudoionone itself, which is then used as the direct precursor for the ionones as described above. nih.gov

The synthesis of pseudoionone is achieved through a base-catalyzed aldol (B89426) condensation of citral with acetone (B3395972). nih.govnih.gov This reaction can be catalyzed by various bases, including sodium hydroxide, potassium hydroxide, or barium hydroxide. nih.gov The process can be optimized by using heterogeneous catalysts, such as lanthanum-modified calcium oxide (La2O3/CaO), to create a more environmentally friendly, solventless flow process. nist.gov This method avoids issues like reactor corrosion and high pH effluent waste associated with homogeneous catalysts. nist.gov

Advanced Approaches to Stereoselective Synthesis

While this compound itself is an achiral molecule, the control of stereochemistry is paramount in the synthesis of its derivatives and other complex natural products. Advanced synthetic approaches focus on achieving high enantioselectivity and diastereoselectivity.

Enantioselective Synthesis and Chiral Resolution Techniques for Dodecatrienones

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule directly. For chiral compounds related to dodecatrienones, such as certain ionone derivatives or other terpenoids, this is a key area of research. However, when a synthesis results in a racemic mixture (a 50:50 mix of enantiomers), chiral resolution techniques are employed for their separation. libretexts.org

Common methods for chiral resolution include:

Diastereomeric Salt Crystallization: This classic method involves reacting a racemic mixture (e.g., a racemic acid or base) with a pure chiral resolving agent (e.g., a chiral amine or acid). libretexts.orgchiralpedia.com This reaction forms a pair of diastereomers, which have different physical properties, such as solubility, allowing them to be separated by crystallization. libretexts.org

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity. nih.govnih.gov The enzyme selectively catalyzes a reaction (like hydrolysis or esterification) on one enantiomer in the racemic mixture much faster than the other, allowing the unreacted enantiomer and the product to be separated, both in high enantiomeric purity. nih.govpolimi.it This method is valued for its mild reaction conditions and high selectivity. chiralpedia.com

Chiral Chromatography: This method uses a stationary phase that is itself chiral. The different enantiomers interact with this chiral stationary phase differently, leading to different retention times and enabling their separation. chiralpedia.com

Catalytic Systems for Controlled Stereochemistry

The development of catalytic systems that can control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. These systems enable the creation of specific stereoisomers, which is crucial for the synthesis of biologically active molecules.

In the broader field of terpene synthesis, several catalytic strategies are employed to control stereochemistry:

Asymmetric Allylation: Methods such as catalytic enantioselective allylboration and diastereoselective allylstannation have been used to generate stereogenic centers with high precision in the total synthesis of natural products. bris.ac.uk

Shape-Selective Catalysis: Zeolite catalysts can be used to control the formation of specific stereoisomers. The defined pore structure of these materials can create a chiral environment that favors the synthesis of certain isomers. For instance, beta zeolites have been shown to produce specific stereoisomers of sesquiterpene alcohols from geraniol, a related terpene. researchgate.net

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, can be used to control the stereoselectivity of reactions, including oxidations and cycloadditions, to produce enantioenriched products. manchester.ac.uk

These advanced catalytic systems offer powerful tools for the precise construction of complex, multi-stereocenter molecules derived from or related to the dodecatrienone framework.

Derivatization and Structural Modification of this compound

The chemical structure of this compound, a ketone with a conjugated triene system, offers multiple sites for chemical modification. These transformations are pursued to alter its physical, chemical, and biological properties, leading to the development of novel compounds with potentially enhanced or different functionalities. Key areas of derivatization include the synthesis of epoxide derivatives and the exploration of various structural analogues and homologues.

Synthesis of Epoxide Derivatives

The presence of multiple carbon-carbon double bonds in this compound makes it a prime candidate for epoxidation reactions. Epoxidation introduces an oxirane ring into the molecule, a highly reactive functional group that can serve as a synthetic handle for further transformations. The regioselectivity of the epoxidation can be influenced by the reaction conditions and the oxidizing agent employed.

Commonly used epoxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and peroxides in the presence of a catalyst. For α,β-unsaturated ketones, the double bond conjugated to the carbonyl group can be less reactive towards epoxidation compared to the isolated double bonds in the rest of the molecule due to the electron-withdrawing nature of the carbonyl group. However, under specific conditions, selective epoxidation of any of the double bonds can be achieved.

While direct epoxidation studies on this compound are not extensively documented in publicly available literature, the epoxidation of a closely related and well-studied compound, β-ionone, provides valuable insights. β-Ionone is a cyclized isomer of pseudoionone, a structural isomer of the target compound. The epoxidation of β-ionone has been successfully achieved using various catalytic systems. For instance, novel selenium-doped silica materials have been shown to be efficient and recyclable catalysts for the oxidation of β-ionone, which can include epoxidation pathways rsc.org. Such methodologies could potentially be adapted for the epoxidation of this compound.

General methods for epoxidation, such as the Prilezhaev reaction using peroxy acids, or catalytic epoxidation with hydrogen peroxide and a metal catalyst, are well-established synthetic routes that could be applied to synthesize epoxide derivatives of this compound mdpi.com. The choice of reagent and reaction conditions would be critical in controlling the selectivity of the epoxidation at the various double bond positions.

Table 1: Potential Epoxidation Reactions of this compound

| Reagent/Catalyst System | Potential Product(s) | Remarks |

| m-Chloroperoxybenzoic acid (mCPBA) | Mono- or poly-epoxides | The most reactive double bond is likely to be epoxidized first. |

| Hydrogen peroxide / NaOH | Epoxidation of the α,β-unsaturated double bond | Nucleophilic epoxidation method. |

| Ti-based catalysts / alkyl hydroperoxide | Selective epoxidation | Can offer high selectivity depending on the catalyst design. |

| Selenium-doped silica / O₂ | Catalytic oxidation/epoxidation | A greener approach with a recyclable catalyst rsc.org. |

Exploration of Structural Analogues and Homologues

The exploration of structural analogues and homologues of this compound is a key strategy for understanding structure-activity relationships and discovering new compounds with desirable properties. This involves modifying the carbon skeleton, altering the position and number of double bonds, and changing the functional groups.

Structural Analogues:

Structural analogues of this compound include compounds with the same molecular formula but different connectivity or stereochemistry. A prominent structural isomer is pseudoionone (6,10-Dimethyl-3,5,9-undecatrien-2-one) . Pseudoionone is a well-known intermediate in the synthesis of ionones, which are important fragrance compounds perfumerflavorist.comresearchgate.net. The synthesis of pseudoionone typically involves the aldol condensation of citral with acetone perfumerflavorist.comorgsyn.org. Similarly, this compound is synthesized from the condensation of citral with methyl ethyl ketone chemicalbook.com.

Other structural analogues can be envisioned by altering the position of the methyl groups or the double bonds within the dodecatriene framework. For instance, shifting the conjugated diene system or the isolated double bond would result in different isomers with potentially distinct chemical and sensory properties.

Homologues:

Homologues of this compound are compounds that differ by one or more methylene (-CH₂-) groups in their carbon chain. For example, increasing or decreasing the length of the alkyl chain attached to the carbonyl group would result in higher or lower homologues, respectively.

Furthermore, related terpenoid structures can be considered as homologues or parent structures. For instance, β-Farnesene (7,11-Dimethyl-3-methylene-1,6,10-dodecatriene) is a C15H24 sesquiterpene that shares the same carbon skeleton but lacks the ketone functionality nist.gov. Another related compound is Nerolidol (3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol), a naturally occurring sesquiterpene alcohol nih.govnist.gov. These compounds, along with their various isomers, provide a rich source of structural diversity for the synthesis of new derivatives.

The synthesis of these analogues and homologues often involves multi-step organic synthesis, starting from readily available precursors. The biological activities and chemical properties of these compounds can then be evaluated to understand the impact of structural modifications.

Table 2: Examples of Structural Analogues and Related Homologues

| Compound Name | Molecular Formula | Structural Relationship |

| This compound | C₁₄H₂₂O | Target Compound |

| Pseudoionone | C₁₃H₂₀O | Structural Isomer/Lower Homologue |

| β-Ionone | C₁₃H₂₀O | Cyclized Isomer of Pseudoionone |

| β-Farnesene | C₁₅H₂₄ | Homologue (Sesquiterpene) |

| Nerolidol | C₁₅H₂₆O | Homologue (Sesquiterpene Alcohol) |

| 7,11-Dimethyldodeca-2,6,10-trien-1-ol | C₁₄H₂₄O | Related Terpenoid Alcohol |

Analytical Characterization and Separation Techniques in Dodecatrienone Research

Chromatographic Methods for Complex Mixtures

Chromatography is fundamental to the analysis of dodecatrienones, enabling the separation of individual components from intricate matrices. The volatility of 7,11-Dimethyldodeca-4,6,10-trien-3-one makes gas-phase separation techniques particularly suitable.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds such as pheromones and terpenes, including this compound. wiley.comresearchgate.net It is widely employed to determine the purity of a sample and to separate different isomers. The fundamental principle involves vaporizing the sample and passing it through a long column containing a stationary phase. Compounds are separated based on their differential partitioning between the mobile gas phase and the stationary phase, which is influenced by factors like boiling point and polarity. copernicus.org

In the context of dodecatrienone research, GC is crucial for separating geometric isomers (E/Z isomers) which often exhibit very similar chemical properties. nih.gov The choice of the GC column's stationary phase is critical; columns with different polarities can exploit subtle differences in isomer structure to achieve separation. researchgate.net For instance, a non-polar stationary phase will primarily separate compounds by their boiling points, while a polar stationary phase will separate them based on polarity. copernicus.org Purity is assessed by the presence of a single dominant peak, with the area of the peak corresponding to the compound's relative concentration. The identity of a compound is often confirmed by comparing its retention time—the time it takes to travel through the column—with that of a known reference standard. wiley.com

| Parameter | Description | Relevance to Dodecatrienone Analysis |

| Stationary Phase | The coating inside the GC column that interacts with the analytes. Can be polar, non-polar, or chiral. | The choice of stationary phase is critical for resolving the various geometric and stereoisomers of this compound. nih.gov |

| Retention Time (RT) | The time taken for a compound to elute from the column after injection. | Used for preliminary identification by comparing the RT of an unknown peak to that of a purified reference standard under identical conditions. wiley.com |

| Detector | A device at the end of the column that generates a signal when an analyte elutes. Common detectors include Flame Ionization Detector (FID) and Mass Spectrometer (MS). | FID provides quantitative data based on the amount of analyte, while MS provides structural information for identification. researchgate.net |

| Purity Assessment | The determination of the percentage of the desired compound in a sample. | In GC, purity is often estimated by the relative area of the main peak in the chromatogram compared to the total area of all peaks. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for High-Resolution Separation

For exceptionally complex mixtures where one-dimensional GC may fail to resolve all components, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. chromatographyonline.comnih.gov This advanced technique utilizes two different GC columns connected in series by a device called a modulator. chemistry-matters.com The first, longer column typically performs a separation based on volatility (using a non-polar stationary phase), while the second, shorter column rapidly separates the fractions eluting from the first column based on a different property, such as polarity. copernicus.org

The modulator is key to the technique; it collects small, sequential fractions of the effluent from the first column and re-injects them as sharp pulses onto the second column. chemistry-matters.com The result is a two-dimensional chromatogram, or "contour plot," where compounds are separated across two axes of retention times. leco.co.jp This greatly increases the peak capacity, allowing for the resolution of compounds that would co-elute in a single-column setup. nih.gov GCxGC is particularly powerful for analyzing complex natural extracts, such as those containing terpenes or pheromones, as it can separate isomers and distinguish target compounds from matrix interferences with high resolution. chromatographyonline.comresearchgate.net The structured nature of the GCxGC chromatogram, where chemically similar compounds appear in distinct clusters, also aids in the identification of unknown components. chemistry-matters.com

Spectroscopic Techniques for Structural Elucidation

While chromatography separates compounds, spectroscopy is used to determine their molecular structure. For a molecule like this compound, mass spectrometry and nuclear magnetic resonance are the principal tools for unambiguous identification and structural characterization.

Mass Spectrometry (MS) in the Characterization of this compound

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it is a primary method for identifying volatile compounds in a mixture. wiley.comresearchgate.net After compounds are separated by the GC column, they enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of smaller, charged ions. nih.gov

The resulting mass spectrum is a unique fingerprint of the molecule, showing the masses of the parent ion and its various fragments. The molecular weight of this compound is 206.33 g/mol , and its molecular formula is C14H22O. epa.gov In a mass spectrum, a molecular ion peak would be expected at an m/z of 206. The fragmentation pattern provides further structural clues that can be used to confirm the identity of the compound by comparing it to spectral libraries or the spectrum of a known reference standard. wiley.com The high sensitivity of MS also allows for the detection of trace components within a sample. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Geometric and Enantiomeric Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. ethernet.edu.et It provides precise information about the carbon-hydrogen framework of a molecule, making it essential for confirming the exact structure of this compound, including the specific geometry of its double bonds. nih.govtandfonline.com

One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information on the different types of hydrogen and carbon atoms present in the molecule and their chemical environments. tandfonline.com However, for complex structures, two-dimensional (2D) NMR experiments are often required. Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) reveal connectivity between atoms, allowing chemists to piece together the molecular structure. d-nb.info

For dodecatrienones, NMR is critical for assigning the geometric configuration (E/Z) of the conjugated double bonds at the C4 and C6 positions. mdpi.com The coupling constants between protons on a double bond are characteristically different for cis and trans isomers, allowing for unambiguous assignment. nih.gov Furthermore, the use of chiral shift reagents or specialized chiral columns in conjunction with NMR can help in determining the enantiomeric composition of chiral molecules. nih.gov

| NMR Technique | Information Provided | Application in Dodecatrienone Research |

| ¹H NMR | Provides information about the number and type of hydrogen atoms (protons). Chemical shifts and coupling constants give structural clues. | Used to identify the olefinic protons of the triene system and to determine the E/Z geometry of the double bonds through analysis of coupling constants. mdpi.comnih.gov |

| ¹³C NMR | Provides information about the number and type of carbon atoms. | Confirms the presence of 14 carbon atoms and helps identify the carbonyl carbon of the ketone group and the sp² carbons of the double bonds. tandfonline.com |

| 2D COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). | Helps establish the connectivity of the carbon backbone by tracing proton-proton coupling networks. d-nb.info |

| 2D HSQC/HMBC | Show correlations between protons and carbons (HSQC for direct one-bond connections, HMBC for two- or three-bond connections). | Crucial for assigning specific proton signals to their corresponding carbon atoms and for confirming the overall molecular structure. d-nb.info |

Development and Application of Reference Standards for Analytical Research

The reliability and accuracy of any analytical measurement depend on proper calibration and validation, which necessitates the use of high-purity reference standards. wikipedia.orgsynthinkchemicals.com A certified reference material (CRM) is a standard of a particular substance that has been rigorously characterized to have a known purity or concentration.

For research on this compound, a reference standard is essential for:

Identification: Confirming the identity of a peak in a chromatogram by matching its retention time to that of the standard. wiley.com

Quantification: Creating calibration curves to accurately determine the concentration of the compound in a sample.

Method Validation: Ensuring that an analytical method is accurate, precise, and reliable for its intended purpose. wikipedia.org

The production of a CRM is a meticulous process that includes chemical synthesis, purification, and comprehensive characterization to confirm its identity and purity. chemcon.comepichem.com The material is tested for homogeneity and stability, and its properties are certified by an accredited body, often following guidelines such as ISO 17034 and ISO/IEC 17025. wikipedia.org Commercially available reference standards for this compound, often sold as a solution with a certified concentration, provide researchers with a reliable benchmark for their analytical work. lgcstandards.com

Computational Chemistry and Molecular Modeling of 7,11 Dimethyldodeca 4,6,10 Trien 3 One

Quantitative Structure-Activity Relationship (QSAR) Studies in Environmental Risk Assessment

QSAR models are valuable computational tools for predicting the environmental fate and effects of chemicals, thereby providing crucial data for risk assessment. rsc.orgresearchgate.net These models establish a mathematical relationship between the chemical structure of a substance and its biological or environmental activity.

Prediction of Environmental Persistence and Bioaccumulation Potential

For fragrance compounds, QSAR modeling is an area of active research to assess environmental risks such as persistence and bioaccumulation. cadaster.euresearchgate.net However, specific studies detailing the application of QSAR models to predict these endpoints for 7,11-Dimethyldodeca-4,6,10-trien-3-one are not documented in the reviewed literature. Such an analysis would typically involve calculating molecular descriptors for the compound and using established QSAR models to estimate its half-life in various environmental compartments and its potential to accumulate in living organisms.

Application of Predictive Computational Models (e.g., EPISUITE, CATALOGIC)

Predictive computational models like the Estimation Program Interface (EPI) Suite™ are widely used for screening-level environmental risk assessments. researchgate.net These tools can estimate physical-chemical properties, environmental fate, and ecological effects. Despite the utility of these models, no published data or specific results from the application of EPISUITE or CATALOGIC to this compound could be located. A hypothetical application would involve inputting the chemical structure of the compound into the software to generate predictions for properties such as water solubility, octanol-water partition coefficient (Kow), and bioconcentration factor (BCF).

Theoretical Investigations of Molecular Geometry and Electronic Structure

Theoretical chemistry provides insights into the fundamental properties of molecules, including their three-dimensional structure and electronic characteristics, which in turn govern their reactivity.

Conformational Analysis and Stereochemical Implications

The conformational flexibility of a molecule, which describes the different spatial arrangements of its atoms, is crucial for understanding its interactions with biological systems. Computational methods can be employed to explore the potential conformations of a molecule and their relative energies. byjus.comcwu.edu For this compound, which has several rotatable bonds and stereocenters, a thorough conformational analysis would be necessary to identify the most stable isomers. The synthesis of a related compound, pseudoionone (B86502), is known to produce different isomers, highlighting the stereochemical complexity of this class of molecules. perfumerflavorist.com However, specific computational studies on the conformational landscape and stereochemical implications of this compound are not available in the current body of scientific literature.

Exploration of Reaction Mechanisms and Pathways

The reactivity of this compound is largely dictated by its functional groups, particularly the α,β-unsaturated ketone moiety. The cyclization of the closely related pseudoionone to form ionones is a well-studied reaction that proceeds via acid catalysis. conicet.gov.arupc.edu It is plausible that this compound could undergo similar cyclization reactions. Computational chemistry can be a powerful tool to investigate the mechanisms of such reactions, including the structures of transition states and the energetics of different reaction pathways. Despite this potential, no specific theoretical studies on the reaction mechanisms of this compound have been published.

Research Applications of 7,11 Dimethyldodeca 4,6,10 Trien 3 One in Chemical Science

Research in Olfactory Chemistry

The molecular structure of 7,11-Dimethyldodeca-4,6,10-trien-3-one is a key determinant of its olfactory properties, making it a valuable subject in the study of how chemical structures elicit specific scent perceptions.

Structure-Odor Relationship Studies for Dodecatrienone Isomers

Research into the structure-odor relationships of dodecatrienone isomers, including this compound, aims to understand how variations in molecular geometry and functional group placement affect the perceived scent. This compound is noted for its fruity, floral, and sweet odor profile. scent.vn The synthesis and olfactory evaluation of its various isomers have been a subject of study. ksu.edu.sa The specific arrangement of the double bonds and the position of the methyl groups on the carbon chain are critical in defining its characteristic aroma.

Isomeric Variations: The location and configuration (cis/trans) of the double bonds, as well as the chirality of the methyl-substituted carbons, can lead to a wide range of isomers, each potentially possessing a unique odor profile.

Carbonyl Group Influence: The position of the ketone group is crucial. Shifting it along the carbon chain would significantly alter the molecule's interaction with olfactory receptors, leading to different scent perceptions.

Below is a table detailing the known odor characteristics of this compound.

| Odor Descriptor | Percentage Agreement |

| Fruity | 80.16% |

| Floral | 77.93% |

| Sweet | Not Specified |

Role in the Creation of Artificial Odorants

While possessing a distinct aroma, this compound is not typically used as a fragrance ingredient in commercial products. europa.eu In fact, its use in fragrances is discouraged due to its sensitizing potential. europa.eu However, it serves as a valuable model compound in the research and development of new artificial odorants. Its synthesis, often achieved through the condensation of citral (B94496) with methyl ethyl ketone, provides a route to a mixture of isomers that can be studied for their olfactory properties. chemicalbook.com By understanding the structural features that contribute to its scent, chemists can design novel molecules with desired aromatic profiles and improved safety and stability.

Research in Environmental Degradation Pathways

The environmental fate of synthetic compounds like this compound is a significant area of research, focusing on how they break down in different environmental compartments.

Biodegradation Studies in Aquatic Environments

Specific studies on the biodegradation of this compound in aquatic environments are limited. However, general principles of microbial degradation of organic compounds can be applied. The presence of unsaturated bonds and a ketone functional group suggests that it could be susceptible to microbial metabolism. Potential biodegradation pathways could involve the enzymatic reduction of the ketone and saturation of the double bonds, followed by cleavage of the carbon chain. The rate and extent of biodegradation would depend on various factors, including the microbial communities present, nutrient availability, and water chemistry.

Photochemical Degradation Investigations

Investigations into the photochemical degradation of this compound are also not extensively documented in the available literature. The conjugated double bond system in its structure suggests a potential for photodegradation through reactions initiated by the absorption of ultraviolet radiation. Possible photochemical reactions could include isomerization of the double bonds, cyclization reactions, or photo-oxidation, leading to the formation of smaller, more polar degradation products.

Applications in Flavor Chemistry Research

Despite its aromatic properties, this compound is not intended for use in flavor applications. thegoodscentscompany.com Research in flavor chemistry often focuses on identifying and quantifying volatile and non-volatile compounds that contribute to the taste and aroma of food. While this specific compound may not be a target for addition to foods, its study can contribute to a broader understanding of how similar chemical structures might influence flavor profiles. For instance, related ionones and their derivatives are known to be important aroma compounds in many fruits and flowers. Research on synthetic analogues like pseudomethylionone can provide insights into the structure-activity relationships that govern taste and smell perception.

Future Research Directions and Emerging Areas for 7,11 Dimethyldodeca 4,6,10 Trien 3 One

Innovations in Stereocontrolled Synthetic Methodologies

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial in determining its biological and chemical properties. For 7,11-Dimethyldodeca-4,6,10-trien-3-one, which possesses multiple stereocenters and geometric isomers, the development of stereocontrolled synthetic methodologies is of paramount importance. Currently, specific and efficient methods for the asymmetric synthesis of its various stereoisomers are not well-documented. Future research should focus on developing novel synthetic pathways that provide access to each stereoisomer in high purity.

Drawing inspiration from the synthesis of other chiral terpenoid ketones and insect pheromones, several innovative strategies could be explored. nih.goviisc.ac.innih.govrsc.orgmdpi.com These include the use of chiral pool starting materials, the application of enantioselective organocatalysis, and the development of asymmetric transition-metal-catalyzed reactions. researchgate.net For instance, the synthesis could potentially start from readily available chiral terpenes, which would provide a cost-effective and efficient route to specific enantiomers. nih.gov

Furthermore, the development of modular synthetic approaches would be highly beneficial. Such strategies would allow for the systematic variation of the substituents and the stereochemistry of the molecule, facilitating the synthesis of a library of analogues. This would be invaluable for structure-activity relationship studies and for exploring the diverse chemical space of dodecatrienones.

Table 1: Potential Stereocontrolled Synthetic Strategies for this compound

| Synthetic Approach | Key Features | Potential Advantages |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., citronellal) as starting materials. | Cost-effective, access to specific enantiomers. nih.goviisc.ac.in |

| Asymmetric Catalysis | Employment of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity. | High enantiomeric excess, broad substrate scope. researchgate.net |

| Chemoenzymatic Synthesis | Combination of chemical synthesis with enzymatic reactions for stereoselective transformations. | High selectivity under mild conditions. |

| Convergent Synthesis | Synthesis of molecular fragments that are then coupled together in the final stages. | Efficiency, modularity for analogue synthesis. |

Advanced Analytical Strategies for Trace Analysis and Complex Matrices

The detection and quantification of this compound at trace levels in complex environmental and biological matrices present a significant analytical challenge. Its volatility and potential for isomerization and degradation necessitate the development of highly sensitive and selective analytical methods. While gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile terpenoids, future research should focus on the implementation of more advanced and hyphenated analytical techniques. sigmaaldrich.com

Techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) could provide enhanced separation and identification capabilities, which is particularly important for resolving the target analyte from complex matrix interferences. Furthermore, the development of specific sample preparation techniques, such as solid-phase microextraction (SPME) with tailored fiber coatings, could improve the sensitivity and selectivity of the analysis. sigmaaldrich.com

For in-situ and real-time monitoring, the exploration of novel sensor technologies could be a promising avenue. This might include the development of electrochemical sensors or biosensors that are specific for this compound. A deeper understanding of its mass spectrometric fragmentation patterns is also crucial for its unambiguous identification in complex mixtures. libretexts.orgwikipedia.orgorgchemboulder.comcore.ac.ukmiamioh.edu

Table 2: Emerging Analytical Techniques for Dodecatrienone Analysis

| Analytical Technique | Principle | Potential Advantages for Dodecatrienone Analysis |

| GCxGC-TOFMS | Comprehensive two-dimensional gas chromatography with high-resolution mass spectrometry. | Enhanced peak capacity and separation of isomers; improved sensitivity and identification. |

| SPME-GC-MS/MS | Solid-phase microextraction coupled with tandem mass spectrometry. | High pre-concentration factor; increased selectivity and reduced matrix effects. sigmaaldrich.com |

| LC-MS/MS | Liquid chromatography-tandem mass spectrometry. | Suitable for less volatile derivatives or degradation products; high sensitivity and specificity. |

| Ion Mobility-Mass Spectrometry | Separation of ions based on their size and shape in the gas phase. | Separation of isomers; provides additional structural information. |

Mechanistic Insights into Environmental Transformations

The environmental fate of this compound is a critical area of research that has yet to be thoroughly investigated. Its unsaturated structure suggests that it may be susceptible to various transformation processes in the environment, including biodegradation, photodegradation, and oxidation. ontosight.aiontosight.ainih.gov

Future research should aim to elucidate the specific pathways of its environmental degradation. Laboratory studies using radiolabeled compounds (e.g., with Carbon-14) could trace the transformation of the parent molecule into various degradation products in different environmental compartments such as soil and water. manufacturingchemist.comresearchgate.net Identifying the microorganisms capable of degrading this compound and the enzymes involved in the process would be a significant step towards understanding its persistence and potential for bioaccumulation. ontosight.aiontosight.ai

The photochemical reactivity of its conjugated triene system also warrants investigation. researchgate.netmsu.edugcwk.ac.inlibretexts.orglibretexts.org Studies on its reactions with atmospheric oxidants such as hydroxyl radicals and ozone would provide insights into its atmospheric lifetime and its potential to contribute to the formation of secondary organic aerosols. copernicus.orgresearchgate.netcopernicus.org Understanding these transformation processes is essential for accurately assessing the environmental risks associated with this compound.

Table 3: Potential Environmental Transformation Pathways of this compound

| Transformation Process | Potential Reactions | Expected Outcome |

| Biodegradation | Microbial oxidation, reduction, or hydrolysis. | Mineralization to CO2 and water or formation of more polar metabolites. ontosight.aiontosight.ai |

| Photodegradation | Photochemical isomerization, cyclization, or oxidation initiated by UV radiation. | Formation of various photoproducts, potential for atmospheric degradation. researchgate.netmsu.edugcwk.ac.inlibretexts.orglibretexts.org |

| Atmospheric Oxidation | Reaction with hydroxyl radicals, ozone, and nitrate (B79036) radicals. | Formation of smaller, more oxidized volatile organic compounds and secondary organic aerosols. copernicus.orgresearchgate.netcopernicus.org |

Integrated Computational and Experimental Approaches in Dodecatrienone Research

The integration of computational chemistry with experimental studies offers a powerful synergy for advancing our understanding of this compound. nih.gov Theoretical calculations can provide valuable insights into its structural properties, reactivity, and spectroscopic characteristics, which can guide and interpret experimental work.

Future research should employ a range of computational methods to explore the conformational landscape of the different stereoisomers of this dodecatrienone. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict its spectroscopic properties (e.g., NMR, IR, and UV-Vis spectra), which would aid in its experimental identification. rsc.orgnih.govrsc.org Molecular dynamics simulations can be utilized to study its behavior in different solvent environments and its interactions with biological macromolecules. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities or environmental properties of a series of dodecatrienone analogues. nih.govnih.govresearchgate.netresearchgate.net This integrated approach, where computational predictions are validated by experimental data, will accelerate the pace of research and provide a more comprehensive understanding of the chemical and biological significance of this compound and its derivatives.

Table 4: Integrated Computational and Experimental Research Approaches

| Research Area | Computational Method | Experimental Validation |

| Structural Elucidation | DFT calculations of NMR and IR spectra. | Comparison with experimentally recorded spectra. rsc.orgnih.govrsc.org |

| Reaction Mechanisms | Quantum chemical modeling of transition states. | Kinetic studies and product analysis of synthetic reactions. |

| Environmental Fate | Modeling of reaction rates with atmospheric oxidants. | Smog chamber experiments and degradation studies. copernicus.orgresearchgate.netcopernicus.org |

| Biological Activity | Molecular docking and QSAR studies. | In vitro and in vivo biological assays. nih.govnih.govresearchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 7,11-Dimethyldodeca-4,6,10-trien-3-one, and how can its purity be validated experimentally?

- Methodological Answer : Synthesis typically involves aldol condensation or isomerization of terpenoid precursors under controlled temperature and catalyst conditions (e.g., acid/base catalysis). Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For quantitative purity assessment, integrate chromatographic peaks and compare retention indices against authenticated standards.

Q. How can the stereochemical configuration of this compound isomers be distinguished using spectroscopic techniques?

- Methodological Answer : Nuclear Overhauser effect (NOE) NMR experiments can differentiate between (4E,6E) and (4Z,6Z) isomers by analyzing spatial proximity of protons. Ultraviolet-visible (UV-Vis) spectroscopy may also distinguish conjugation patterns in trienone systems, with λmax shifts reflecting electronic transitions in distinct stereoisomers .

Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?

- Methodological Answer : Solubility tests in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) should be conducted under inert atmospheres to prevent oxidation. Stability studies require accelerated degradation experiments (e.g., thermal stress at 40–60°C) monitored via high-performance liquid chromatography (HPLC) to identify degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity of this compound in terpenoid biosynthesis pathways?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models parameterize steric and electronic descriptors (e.g., HOMO-LUMO gaps, dipole moments) to predict regioselectivity in enzymatic or abiotic reactions. Density functional theory (DFT) simulations can model transition states for isomerization or cyclization pathways, validated against experimental kinetic data .

Q. What experimental strategies resolve contradictions in spectroscopic data for trace impurities or degradation byproducts?

- Methodological Answer : Use tandem MS/MS fragmentation to differentiate isobaric impurities. For unresolved NMR signals, employ heteronuclear single quantum coherence (HSQC) or 2D correlation spectroscopy (COSY) to assign overlapping proton environments. Statistical tools (e.g., principal component analysis) can cluster spectral outliers indicative of novel byproducts .

Q. How do solvent polarity and temperature influence the compound’s isomerization kinetics, and what mechanistic insights can be derived?

- Methodological Answer : Design kinetic experiments using variable-temperature ¹H NMR to monitor isomer ratios over time. Solvent effects are quantified via linear free-energy relationships (LFERs) correlating dielectric constants with rate constants. Eyring plots (ln(k/T) vs. 1/T) reveal enthalpy-entropy compensation, distinguishing concerted vs. stepwise mechanisms .

Data Presentation and Analysis

Table 1 : Comparative Analytical Techniques for this compound Characterization

Critical Considerations for Experimental Design

- Reproducibility : Document reaction conditions (catalyst loading, solvent purity) and instrument calibration protocols to mitigate batch-to-batch variability .

- Ethical Compliance : Adhere to safety guidelines for handling volatile organic compounds, including fume hood use and waste disposal per ecological hazard assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.